molecular formula C48H59N9O9 B14184202 L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan CAS No. 852446-02-7

L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan

Cat. No.: B14184202
CAS No.: 852446-02-7
M. Wt: 906.0 g/mol
InChI Key: YJXHKPNTLPFNLU-LLHXWXQDSA-N
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Description

L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential biological activity and specific physiological functions. It is often studied for its role in various biochemical processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and phenylalanine residues.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan has various scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Used in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the biological context and the specific peptide sequence.

Comparison with Similar Compounds

Similar Compounds

    L-α-Glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another complex peptide with similar amino acid composition.

    Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a GLP-1 receptor agonist.

Uniqueness

L-Seryl-L-leucyl-L-tryptophyl-L-prolyl-L-alanyl-L-phenylalanyl-L-tryptophan is unique due to its specific sequence and potential biological activity. Its combination of amino acids provides distinct properties that can be leveraged in various scientific and medical applications.

Properties

CAS No.

852446-02-7

Molecular Formula

C48H59N9O9

Molecular Weight

906.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C48H59N9O9/c1-27(2)20-37(54-43(60)34(49)26-58)44(61)55-39(22-30-24-50-35-16-9-7-14-32(30)35)47(64)57-19-11-18-41(57)46(63)52-28(3)42(59)53-38(21-29-12-5-4-6-13-29)45(62)56-40(48(65)66)23-31-25-51-36-17-10-8-15-33(31)36/h4-10,12-17,24-25,27-28,34,37-41,50-51,58H,11,18-23,26,49H2,1-3H3,(H,52,63)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,65,66)/t28-,34-,37-,38-,39-,40-,41-/m0/s1

InChI Key

YJXHKPNTLPFNLU-LLHXWXQDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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